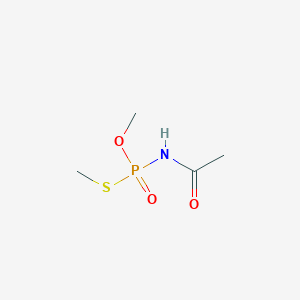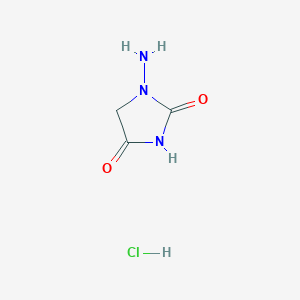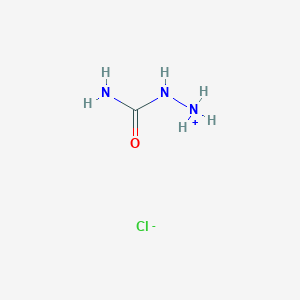
N-diaminophosphorylcyclohexanamine
Overview
Description
N-diaminophosphorylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N3OP and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Cyclohexylphosphoric Triamide, also known as N-diaminophosphorylcyclohexanamine or Phosphoric triamide, cyclohexyl-, primarily targets the urease enzyme . Urease is a soil enzyme that promotes the rapid hydrolysis of urea to ammonia and carbonate species .
Mode of Action
N-Cyclohexylphosphoric Triamide acts as a urease inhibitor . It interacts with the urease enzyme, slowing down the hydrolysis of urea . This allows the urea to move away from the soil surface, where it is less susceptible to ammonia loss .
Biochemical Pathways
The inhibition of urease by N-Cyclohexylphosphoric Triamide affects the urea cycle , a key biochemical pathway in nitrogen metabolism . By slowing down urea hydrolysis, this compound reduces the formation of ammonia and carbonate species, thereby decreasing nitrogen loss through ammonia volatilization .
Result of Action
The primary molecular effect of N-Cyclohexylphosphoric Triamide’s action is the reduction of ammonia volatilization . This leads to an increase in the efficiency of urea as a nitrogen fertilizer . On a cellular level, this can promote healthier growth in plants by ensuring a more consistent supply of nitrogen, a vital nutrient.
Action Environment
The action, efficacy, and stability of N-Cyclohexylphosphoric Triamide can be influenced by various environmental factors. For instance, high temperatures and high biological activity at the soil surface can promote rapid urea hydrolysis . Therefore, the effectiveness of N-Cyclohexylphosphoric Triamide as a urease inhibitor can vary depending on these conditions .
Biochemical Analysis
Biochemical Properties
N-Cyclohexylphosphoric Triamide plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By inhibiting this enzyme, N-Cyclohexylphosphoric Triamide slows down the hydrolysis of urea, reducing ammonia volatilization .
Cellular Effects
The effects of N-Cyclohexylphosphoric Triamide on cells are primarily related to its role as a urease inhibitor. By slowing down the hydrolysis of urea, it can potentially influence cell function by altering the levels of ammonia and carbonate species within the cell
Molecular Mechanism
The molecular mechanism of action of N-Cyclohexylphosphoric Triamide is primarily through its inhibition of the urease enzyme
Temporal Effects in Laboratory Settings
It is known that urease inhibitors such as N-Cyclohexylphosphoric Triamide can play an important role in increasing urea efficiency .
Metabolic Pathways
N-Cyclohexylphosphoric Triamide is involved in the metabolic pathway related to urea hydrolysis. It interacts with the enzyme urease, inhibiting its activity and thereby slowing down the hydrolysis of urea .
Properties
IUPAC Name |
N-diaminophosphorylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNLGQARIPHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179958 | |
| Record name | Phosphoric triamide, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-51-2 | |
| Record name | Phosphoric triamide, cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric triamide, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)







![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)

